

Amprolium hydrochloride thiamine transporter blockade

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Amprolium Hydrochloride

CAS No.: 137-88-2

Cat. No.: S518812

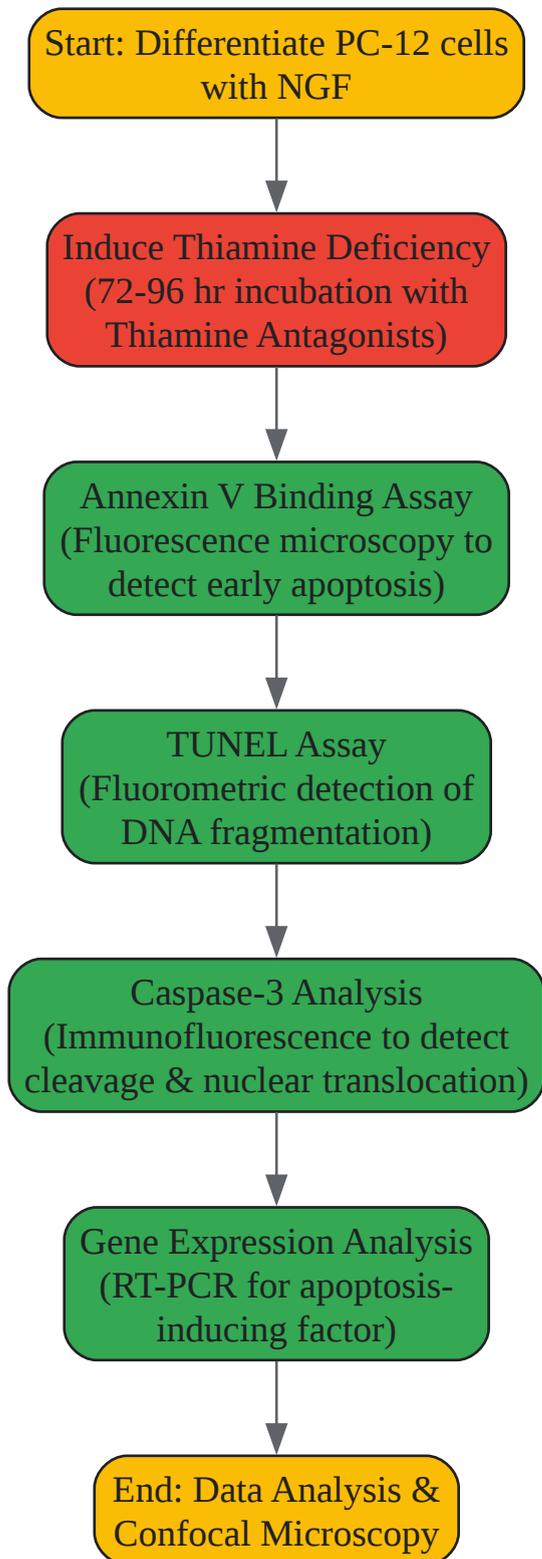
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Detailed Experimental Evidence & Protocols

The mechanistic data primarily comes from *in vitro* studies using rat pheochromocytoma (PC-12) cells differentiated into neuron-like cells with Nerve Growth Factor (NGF).

Experimental Workflow for Apoptosis Detection

The following diagram outlines a key experimental protocol used to investigate amprolium-induced apoptosis:



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Experimental workflow for detecting amprolium-induced apoptosis.

- **Cell Culture & Differentiation:** Rat PC-12 cells were maintained in F-12K medium with 15% horse serum and 2.5% fetal clone III serum. Cells were differentiated into neurons by incubation with 100 μM NGF for at least three days [1].
- **Induction of Thiamine Deficiency:** Differentiated cells were incubated for 48, 72, or 96 hours in a medium with reduced serum and the presence of amprolium (or other antagonists) at concentrations of 10, 100, or 1000 μM [1].
- **Key Methodologies:**
 - **Annexin V Binding Assay:** After 72 hours of treatment with 100 μM amprolium, cells were fixed, permeabilized, and incubated with Annexin V conjugated to a fluorescent dye (Alexa Fluor 568) to detect phosphatidylserine externalization, an early marker of apoptosis [1].
 - **TUNEL Assay:** DNA fragmentation, a late-stage apoptotic event, was detected using the DeadEnd Fluorometric TUNEL system. Cells were co-stained with propidium iodide to determine total cell counts [1].
 - **Caspase-3 Cleavage and Translocation:** Cells treated with antagonists were fixed, and active caspase-3 was detected using a fluorescein-conjugated antibody. Nuclei were stained with propidium iodide to visualize the translocation of the active enzyme to the nucleus [1].
 - **Gene Expression Analysis (RT-PCR):** Total RNA was isolated post-treatment, and RT-PCR was performed to analyze the upregulation of gene expression for mitochondrial-derived apoptosis-inducing factor (AIF) [1].

Research Applications & Pharmacokinetics

Amprolium is also used as a research tool to model thiamine deficiency and study its metabolic consequences.

Key Research Findings

- **Metabolic Reprogramming:** A study on human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) found that amprolium, like microgravity, blocks thiamine intake. This disrupts the tricarboxylic acid (TCA) cycle, decreases ATP production, and leads to cytoskeletal remodeling and calcium homeostasis imbalance [2].
- **Reversibility:** The metabolic and functional defects caused by amprolium-induced thiamine blockade in cardiomyocytes were reversed by thiamine supplementation, highlighting the specificity of its action [2].

Pharmacokinetic Data in Animal Models

The table below summarizes key pharmacokinetic parameters from animal studies, which are relevant for designing *in vivo* experiments.

Parameter	Chickens (Intravenous)	Chickens (Oral)	Broodfish (Atlantic Salmon)
Half-Life ($t_{1/2}$)	0.21 - 4.89 hours [3]	0.29 - 0.65 hours [3]	N/R
Volume of Distribution (V_d)	0.12 - 0.34 L/kg [3]	N/R	N/R
Bioavailability	N/A	2.3% - 6.4% (fasting) [3] ~66% [4]	N/R
Key Tissue Effects	N/R	N/R	Significantly reduces thiamine in heart, liver, muscle [3]

N/R = Not Reported in the cited studies. Note: Discrepancies in bioavailability exist between sources [4] [3].

Key Takeaways for Researchers

- **Specific Mechanism:** Amprolium is a valuable tool for inducing thiamine deficiency by specifically competing for thiamine transporters.
- **Clear Cellular Outcome:** This transporter blockade leads to well-defined apoptotic cell death via a mitochondria-dependent pathway involving caspase-3 activation.
- **Research Utility:** Its effects are used to model metabolic dysfunction in various cell types, including neurons and cardiomyocytes, and the consequences are often reversible with thiamine supplementation.

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To cite this document: Smolecule. [Amprolium hydrochloride thiamine transporter blockade].

Smolecule, [2026]. [Online PDF]. Available at:

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